molecular formula C21H24FN3O4 B2615971 Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate CAS No. 896362-80-4

Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate

Cat. No.: B2615971
CAS No.: 896362-80-4
M. Wt: 401.438
InChI Key: HQWHEHSUBDBZAP-UHFFFAOYSA-N
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Description

Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate is a synthetic compound featuring a benzodioxole moiety linked to a piperazine ring substituted with a 4-fluorophenyl group. The carbamate functional group (methyl carbamate) is attached to the ethyl chain bridging the benzodioxole and piperazine units.

Properties

IUPAC Name

methyl N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-27-21(26)23-13-18(15-2-7-19-20(12-15)29-14-28-19)25-10-8-24(9-11-25)17-5-3-16(22)4-6-17/h2-7,12,18H,8-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWHEHSUBDBZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the piperazine ring and the fluorophenyl group. The final step usually involves the formation of the carbamate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. It could serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate might be investigated for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key properties, emphasizing differences in substituents, synthesis yields, and biological activities where available:

Compound Name Key Substituents Yield (%) Melting Point (°C) Molecular Formula Biological Activity/Notes Reference
Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate Methyl carbamate, 4-fluorophenyl-piperazine N/A N/A N/A Hypothesized CNS activity due to piperazine and carbamate motifs Target
Ethyl (2-(benzo[d][1,3]dioxol-5-yl)ethyl)carbamate (A2) Ethyl carbamate, no piperazine Reported N/A C₁₂H₁₅NO₄ Precedent synthesis methods; lacks piperazine moiety
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine 2,4-Difluorophenyl-piperazine, benzodioxole-O-methyl 67 169–170 (HCl salt) C₂₇H₂₅F₂N₂O₃ Structural analog with difluorophenyl group; higher halogenation may enhance receptor affinity
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydrofuranylmethyl)ethanediamide Ethanediamide, tetrahydrofuran-methyl N/A N/A C₂₆H₃₁FN₄O₅ Similar core but with diamide group; molecular weight 498.55
2-(4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl)ethyl 4-fluorobenzoate 4-Fluorobenzoate ester, 3-chloro-5-(trifluoromethyl)pyridinyl-piperazine N/A N/A C₂₀H₁₈ClF₄N₃O₂ Piperazine substituted with heteroaromatic group; ester vs. carbamate functional group

Key Structural and Functional Comparisons

Piperazine Substituents: The target compound’s 4-fluorophenyl-piperazine group is distinct from analogs with difluorophenyl (e.g., 2,4-difluoro in ) or heteroaromatic substituents (e.g., 3-chloro-5-trifluoromethylpyridinyl in ). Fluorine substitution patterns influence lipophilicity and receptor binding; monofluorophenyl groups (as in the target) may balance bioavailability and selectivity.

Functional Groups: The methyl carbamate in the target contrasts with ethyl carbamate (A2) or ethanediamide ().

Synthesis and Physical Properties :

  • Piperazine-containing analogs in show moderate yields (67–78%) and melting points (164–183°C, HCl salts), suggesting feasible synthesis routes for the target compound.

Biological Implications :

  • Compounds with piperazine moieties (e.g., EthR inhibitors L1–L3) highlight the scaffold’s versatility in targeting microbial or CNS receptors. The target’s benzodioxole and carbamate groups may confer unique pharmacokinetic properties, though direct activity data are lacking.

Research Findings and Implications

  • Structural Optimization : Substituting the piperazine ring with fluorophenyl groups (as in the target) versus chlorophenyl or difluorophenyl () could fine-tune receptor affinity.
  • Functional Group Impact : Replacing carbamates with amides (e.g., ) or esters (e.g., ) alters solubility and metabolic pathways, warranting comparative ADME studies.
  • Synthetic Feasibility : High yields (70–78%) for piperazine analogs in suggest scalable routes for the target compound.

Biological Activity

Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzodioxole moiety : Known for its electron-rich characteristics, which can enhance binding interactions with biological targets.
  • Piperazine ring : Often associated with various pharmacological activities, including antipsychotic and antidepressant effects.
  • Carbamate functional group : Imparts stability and modulates the compound's biological activity.

Molecular Formula

  • C : 20
  • H : 22
  • N : 2
  • O : 4
  • F : 1

Molecular Weight

  • Approximately 360.4 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (μM)
Compound AMCF7 (breast cancer)25.72 ± 3.95
Compound BU87 (glioblastoma)45.2 ± 13.0
Compound CPC3 (prostate cancer)12.19 ± 0.25

These findings suggest that the incorporation of specific substituents in the benzodioxole structure can enhance anticancer efficacy.

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Flow cytometry studies have shown that related compounds can induce apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways such as PI3K/Akt, which are crucial for cell survival and growth.

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological effects. Studies have shown that similar piperazine derivatives can act as:

  • Antidepressants
  • Anxiolytics

Research indicates that these compounds can modulate serotonin and dopamine receptors, leading to improved mood and reduced anxiety symptoms.

Study on Anticancer Efficacy

A study by Ribeiro Morais et al. investigated the anticancer activity of a related compound with a similar structure. The results demonstrated significant tumor growth suppression in vivo, highlighting the therapeutic potential of benzodioxole derivatives in cancer treatment .

Neuropharmacological Assessment

In a clinical trial assessing the efficacy of piperazine derivatives for anxiety disorders, participants showed marked improvement in symptoms after treatment with compounds structurally similar to this compound .

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